molecular formula C12H9N3 B064961 2-(4-Pyridyl)benzimidazole CAS No. 176964-61-7

2-(4-Pyridyl)benzimidazole

Cat. No.: B064961
CAS No.: 176964-61-7
M. Wt: 195.22 g/mol
InChI Key: UYWWLYCGNNCLKE-UHFFFAOYSA-N
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Description

2-(4-Pyridyl)benzimidazole is a versatile and privileged heterocyclic scaffold of significant interest in chemical research and development. This bifunctional molecule, which incorporates both a benzimidazole and a pyridine moiety, serves as an excellent ligand in coordination chemistry, forming stable complexes with various transition metals. These complexes are extensively investigated for their catalytic properties and potential applications in the development of novel materials. In medicinal chemistry, this compound is a critical precursor and core structure for the design and synthesis of potential therapeutic agents. Its planar, aromatic structure allows for intercalation and π-stacking interactions, making it a valuable pharmacophore in the study of enzyme inhibitors, particularly those involving kinases and other ATP-binding proteins. Furthermore, this compound finds utility in materials science as a building block for constructing metal-organic frameworks (MOFs) and supramolecular assemblies due to its rigid geometry and strong coordinating ability. Researchers value this compound for its ability to act as a molecular scaffold, facilitating the exploration of structure-activity relationships (SAR) and the creation of diverse chemical libraries for high-throughput screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-4-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9N3/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWWLYCGNNCLKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289654
Record name 2-(4-Pyridyl)benzimidazole
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Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804698
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2208-59-5
Record name 2208-59-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Pyridyl)benzimidazole
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Record name 2-(pyridin-4-yl)-1H-1,3-benzodiazole
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Synthesis and Characterization

The synthesis of 2-(4-Pyridyl)benzimidazole is commonly achieved through the condensation reaction of o-phenylenediamine (B120857) with isonicotinic acid. google.com Another reported method involves the reaction of 4-pyridinecarboxaldehyde (B46228) and 2-nitroaniline (B44862) in the presence of a cobalt(II) salt under hydro(solvo)thermal conditions, which leads to a cobalt-mediated cyclization. brandeis.edu

Characterization of the synthesized compound is typically performed using a variety of spectroscopic and analytical techniques. Infrared (IR) spectroscopy helps to identify the functional groups present in the molecule, with characteristic peaks for N-H and C-N stretching vibrations. ijpcbs.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the proton and carbon environments within the molecule. iosrphr.org Mass spectrometry is used to confirm the molecular weight of the compound. ijpcbs.com

Crystal Structure and Polymorphism

The crystal structure of 2-(4-Pyridyl)benzimidazole has been determined through single-crystal X-ray diffraction. Studies have shown that the benzimidazole (B57391) and pyridyl rings are essentially co-planar. researchgate.net The molecules in the crystal lattice are often linked by hydrogen bonds, forming extended networks. researchgate.net For instance, in its trihydrate form, the nitrogen atoms of the benzimidazole and pyridine (B92270) rings interact with water molecules, creating a three-dimensional hydrogen-bonded structure. researchgate.net The planarity and hydrogen bonding capabilities of the molecule play a crucial role in its packing and the formation of different crystalline forms.

Coordination Chemistry

2-(4-Pyridyl)benzimidazole is a versatile ligand in coordination chemistry due to the presence of multiple nitrogen donor atoms. chemimpex.comcymitquimica.com It can coordinate to metal ions in a monodentate, bidentate, or bridging fashion. The pyridine (B92270) nitrogen and the imine nitrogen of the benzimidazole (B57391) ring are the primary coordination sites.

Numerous coordination complexes of this compound with various transition metals, including copper(I), zinc(II), cadmium(II), and cobalt(II), have been synthesized and structurally characterized. sci-hub.seacs.org For example, in some copper(I) cyanide complexes, the deprotonated this compound acts as a tridentate bridging ligand, leading to the formation of two-dimensional layered polymeric structures. sci-hub.se In other complexes, it can act as a neutral monodentate or bidentate ligand, resulting in different coordination geometries and dimensionalities, from one-dimensional chains to three-dimensional networks. sci-hub.seacs.orgtandfonline.com The structural diversity of these complexes is influenced by factors such as the metal-to-ligand ratio, the counter-anion, and the solvent system used during synthesis.

Photophysical Properties

The photophysical properties of 2-(4-Pyridyl)benzimidazole and its metal complexes have been a subject of significant research interest. The compound itself exhibits fluorescence, and its emission properties can be influenced by the solvent environment and pH. acs.orgresearchgate.net Studies have investigated the excited-state proton transfer (ESPT) processes of this compound in various media, revealing the presence of different emitting species depending on the conditions. acs.orgresearchgate.net

The coordination of this compound to metal ions can significantly alter its photoluminescent behavior. Many of its coordination polymers exhibit luminescence in the solid state. sci-hub.seacs.org For instance, certain zinc(II) and cadmium(II) coordination polymers based on this ligand display strong luminescence at room temperature, making them potential candidates for applications in light-emitting materials. acs.org The emission wavelengths and quantum yields of these materials are dependent on the nature of the metal ion and the specific coordination environment.

Applications in Materials Science

The unique properties of 2-(4-Pyridyl)benzimidazole have led to its exploration in various areas of materials science. Its thermal stability and ability to form luminescent coordination polymers make it a valuable component in the development of advanced materials. chemimpex.comsci-hub.se

One notable application is in the field of organic light-emitting diodes (OLEDs). The luminescent coordination complexes of this compound are being investigated as potential emissive materials in OLED devices. Furthermore, the compound and its derivatives are used as reagents in analytical chemistry for the detection of metal ions. chemimpex.com

Biological and Medicinal Chemistry Aspects

Conventional Synthetic Routes to this compound

Traditional methods for synthesizing the this compound scaffold have long been the cornerstone of its production. These routes, while effective, often involve multiple steps and require stringent reaction conditions.

Multi-step Synthesis Approaches

The construction of this compound can be achieved through multi-step pathways that often begin with the synthesis of key intermediates. One such approach involves the initial preparation of N-(p-toluenesulfonyl)-o-nitroaniline, followed by a reaction with 4-pyridinecarboxaldehyde (B46228). This intermediate is then subjected to reductive cyclization to yield the final product. While this method allows for controlled, stepwise assembly, it can be time-consuming and generate significant waste.

Another documented multi-step synthesis involves the reaction of 2-amino-benzimidazole with other reagents to build more complex structures, demonstrating the versatility of the benzimidazole core as a building block for more elaborate molecules. nih.gov

Cyclization Reactions in this compound Formation

The most prevalent conventional method for forming the benzimidazole ring is the Phillips-Ladenburg reaction. This involves the direct condensation of o-phenylenediamine (B120857) with a carboxylic acid or its derivative. semanticscholar.org For the synthesis of this compound, this typically means reacting o-phenylenediamine with isonicotinic acid (pyridine-4-carboxylic acid) or 4-pyridinecarboxaldehyde.

This condensation is an acid-catalyzed dehydration reaction, commonly carried out at high temperatures, often under reflux conditions for extended periods. semanticscholar.org Polyphosphoric acid (PPA) is a frequently used medium and catalyst, facilitating the cyclization by promoting the elimination of water. While this one-pot approach is more direct than some multi-step syntheses, it requires harsh conditions and can lead to purification challenges.

Table 1: Comparison of Conventional Synthesis Conditions

Reactant 1 Reactant 2 Conditions Yield
o-Phenylenediamine Isonicotinic Acid Polyphosphoric acid, high temperature Moderate
o-Phenylenediamine 4-Pyridinecarboxaldehyde Oxidative conditions, heat Variable
2-Nitroaniline (B44862) 4-Pyridinecarboxaldehyde Cobalt(II) nitrate (B79036), ethanol, 120°C Not specified

Green Chemistry Approaches in Benzimidazole Synthesis

In response to the environmental impact of conventional methods, significant research has focused on developing greener, more sustainable synthetic routes. These approaches prioritize milder reaction conditions, the use of recyclable catalysts, and energy-efficient techniques.

Catalyst-Mediated Synthesis (e.g., Metal Salts, Nanocatalysts)

A variety of catalysts have been employed to make the synthesis of benzimidazoles more efficient and environmentally friendly. Lewis acids such as zirconium oxychloride (ZrOCl₂), titanium tetrachloride (TiCl₄), and tin(IV) chloride (SnCl₄) have proven to be effective catalysts, enabling reactions to proceed under milder conditions, sometimes even at room temperature. mdpi.com

Other metal salts, including copper(II) nitrate and iron(III) chloride supported on alumina, have also been used to catalyze the condensation reaction. mdpi.com An unusual example is a cobalt-mediated cyclization of 4-pyridinecarboxaldehyde and 2-nitroaniline under solvothermal conditions, which directly yields a cobalt(II) coordination compound of this compound. More recently, a reusable zinc-based boron nitride (Zn-BNT) material has been developed as a heterogeneous catalyst for the synthesis of 2-aryl benzimidazoles. nih.gov

Table 2: Examples of Catalysts in Green Synthesis of Benzimidazoles

Catalyst Reactants Solvent Conditions Yield
Er(OTf)₃ o-Phenylenediamine, Aldehydes Water 80°C High
ZrOCl₂·8H₂O o-Phenylenediamine, Orthoesters - Room Temp Excellent
Montmorillonite (B579905) K10 o-Phenylenediamine, Benzaldehyde Solvent-free 60°C, Microwave 98.5%
Zn-BNT o-Phenylenediamine, Aldehydes Acetonitrile Microwave High

Microwave-Assisted and Ultrasound-Irradiation Methods

The application of alternative energy sources like microwaves and ultrasound has revolutionized the synthesis of benzimidazoles. Microwave-assisted synthesis dramatically reduces reaction times, often from hours to mere minutes, while frequently improving product yields. dergipark.org.trpreprints.org For instance, the reaction between o-phenylenediamine and aldehydes can be completed in as little as five minutes under solvent-free conditions using a catalyst like erbium triflate (Er(OTf)₃) or Montmorillonite K10 clay with microwave irradiation. preprints.orgpreprints.org

Similarly, ultrasound irradiation has been shown to be beneficial for promoting these reactions. The acoustic cavitation generated by ultrasound enhances mass transfer and accelerates the chemical transformation, leading to shorter reaction times and higher yields compared to conventional stirring methods. cu.edu.eg For example, the synthesis of pyrimido[1,2-a]benzimidazoles, a related class of compounds, sees a significant rate enhancement under ultrasonic irradiation. cu.edu.eg These methods represent a significant step forward in making the synthesis of this compound and its analogues more sustainable.

Derivatization Strategies for Substituted 2-(4-Pyridyl)benzimidazoles

The therapeutic potential and material properties of this compound can be fine-tuned by adding various functional groups to its core structure. Derivatization can occur on the benzimidazole ring system or the pyridine (B92270) ring.

Strategies for creating substituted analogues generally fall into two categories:

Building from substituted precursors: This involves using a substituted o-phenylenediamine or a substituted pyridine-4-carboxaldehyde/carboxylic acid in the initial cyclization reaction. This is a common method for introducing substituents onto the benzene (B151609) portion of the benzimidazole core or the pyridine ring. nih.govjapsonline.com For example, using a 4-alkoxy-substituted o-phenylenediamine or a 7-fluoro-substituted variant can lead to derivatives with modified electronic and physical properties. nih.govresearchgate.net

Post-synthesis modification: This involves chemically altering the parent this compound molecule. A common modification is N-alkylation or N-acylation at the benzimidazole nitrogen. For example, reacting the parent compound with ethyl bromoacetate (B1195939) can add an ester functional group to the imidazole (B134444) nitrogen. dergipark.org.tr Another advanced strategy involves palladium-catalyzed cross-coupling reactions to form new carbon-nitrogen or carbon-carbon bonds, though this can be more complex and costly.

A series of phenylazo-substituted derivatives of pyridyl-benzimidazoles have been synthesized using a modified Mills reaction, demonstrating a specific strategy to introduce photoswitchable groups onto the scaffold. rsc.org These derivatization strategies are crucial for exploring the structure-activity relationships of this versatile compound. nih.govresearchgate.net

Modification at the Benzimidazole Core

Modifications to the benzimidazole nucleus are primarily achieved by two routes: utilizing substituted precursors during the initial cyclization reaction or by direct functionalization of the pre-formed benzimidazole ring system.

A widely employed method for constructing the benzimidazole core is the Phillips-type condensation, which involves the reaction of an o-phenylenediamine derivative with a carboxylic acid under acidic conditions. thieme-connect.comscispace.com By selecting appropriately substituted o-phenylenediamines, a variety of analogues can be synthesized. For instance, the reaction of 4-chloro-o-phenylenediamine or 4,5-dichloro-o-phenylene diamine with isonicotinic acid in the presence of polyphosphoric acid yields 5-chloro-2-(4-pyridyl)benzimidazole and 5,6-dichloro-2-(4-pyridyl)benzimidazole, respectively. google.com Similarly, using 4-methyl-1,2-phenylenediamine results in the formation of 5-methyl-2-(4-pyridyl)-1H-1,3-benzimidazole. journals.co.za

Table 1: Synthesis of Benzimidazole Core-Modified Analogues via Phillips Condensation

o-Phenylenediamine Precursor Reagent Product Reference
4-Chloro-o-phenylenediamine Isonicotinic Acid 5-Chloro-2-(4-pyridyl)benzimidazole google.com
4,5-Dichloro-o-phenylenediamine Isonicotinic Acid 5,6-Dichloro-2-(4-pyridyl)benzimidazole google.com
4-Methyl-1,2-phenylenediamine Isonicotinic Acid 5-Methyl-2-(4-pyridyl)-1H-1,3-benzimidazole journals.co.za
4-Fluorobenzene-1,2-diamine 4-Pyridinecarbaldehyde 5-Fluoro-2-(pyridin-4-yl)-1H-benzo[d]imidazole mdpi.com
4,5-Dimethylbenzene-1,2-diamine 4-Pyridinecarbaldehyde 5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole mdpi.com

Another key site for modification is the nitrogen atom of the imidazole ring. N-alkylation can be performed on the 2-(pyridyl)benzimidazole scaffold using various alkylating agents. researchgate.netniscpr.res.in A common method involves the use of alkyl bromides in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663). researchgate.net In addition to alkylation, N-acylation can be achieved by reacting the benzimidazole with acyl chlorides, such as 1- or 2-naphthoyl chloride, in the presence of sodium hydride. mdpi.com These reactions typically result in a mixture of regioisomers, which requires careful structural assignment. mdpi.com

A more complex approach involves a multi-step synthesis to introduce functionality onto the benzene ring prior to the final cyclization. For example, a 4-amido-substituted analogue was synthesized starting from 2-amino-3-nitro-benzoic acid. nih.gov The process involved amidation, reduction of the nitro group to an aniline, coupling with isonicotinic acid, and a final heating step in acetic acid to induce cyclization and form the desired benzimidazole. nih.gov Research has also shown that direct halogenation of the benzimidazole ring is possible, leading to compounds such as 5-fluoro-, 5-chloro-, 5-bromo-, and 5-iodo-1H-benzo[d]imidazol-2-ylamino derivatives. nih.gov

Modification at the Pyridyl Moiety

Altering the pyridyl portion of the molecule offers another avenue for creating structural diversity. This is often accomplished by using a modified pyridine derivative as a starting material in the condensation reaction.

The position of the nitrogen atom in the pyridine ring has been shown to be a critical determinant of the compound's properties. mdpi.comnih.gov Analogues featuring 2-pyridyl and 3-pyridyl isomers are synthesized by replacing the typical 4-pyridinecarboxylic acid (isonicotinic acid) or 4-pyridinecarbaldehyde with their respective 2- and 3-isomers in the condensation step with o-phenylenediamine. google.commdpi.com For example, reacting o-phenylenediamine with pyridine-3-carboxylic acid yields 2-(3-pyridyl)benzimidazole. google.com Structure-activity relationship (SAR) studies have indicated that moving the nitrogen from the 4-position of the pyridyl ring can lead to a loss of biological activity in certain contexts, suggesting the 4'-pyridyl nitrogen often acts as a crucial hinge binder for protein targets. nih.gov

Table 2: Synthesis of Pyridyl Isomers of 2-(Pyridyl)benzimidazole

Pyridine Precursor o-Phenylenediamine Product Reference
Pyridine-4-carboxaldehyde Benzene-1,2-diamine 2-(Pyridin-4-yl)-1H-benzo[d]imidazole mdpi.com
Pyridine-3-carboxaldehyde Benzene-1,2-diamine 2-(Pyridin-3-yl)-1H-benzo[d]imidazole mdpi.com
Pyridine-2-carbaldehyde Benzene-1,2-diamine 2-(Pyridin-2-yl)-1H-benzo[d]imidazole mdpi.com
Pyridine-3-carboxylic acid 4-Chloro-o-phenylenediamine 5-Chloro-2-(3-pyridyl)benzimidazole google.com

Beyond altering the nitrogen's position, substituents can be introduced onto the pyridine ring itself. A series of 2-(2-pyridinyl)benzimidazoles has been developed with various substituents on the pyridine ring to enhance anti-inflammatory activity. nih.gov One notable derivative, 2-(5-ethylpyridin-2-yl)benzimidazole, was synthesized and showed significant activity. nih.gov More complex modifications include the synthesis of derivatives like 2-(4-phenoxypyridin-2-yl)-1H-benzimidazole, which is achieved through a modified Mills reaction. researchgate.net These examples demonstrate that utilizing pre-functionalized pyridine building blocks is an effective strategy for exploring the chemical space around the pyridyl moiety.

X-ray Crystallography in Determining Molecular and Crystal Structures

X-ray crystallography has been instrumental in determining the precise three-dimensional arrangement of atoms within the this compound molecule and its crystalline forms. Studies on the trihydrate form of the compound reveal that the benzimidazole and pyridyl rings are essentially co-planar. researchgate.netiucr.org This planarity is a significant feature of the molecule's structure.

In the crystal lattice of the trihydrate, the molecules are interconnected through a network of hydrogen bonds. researchgate.net The nitrogen atoms of the benzimidazole and pyridyl moieties, along with the water molecules of hydration, participate in this extensive hydrogen-bonding network, creating a stable three-dimensional structure. researchgate.netiucr.org An unhydrated form of this compound has also been characterized, which exhibits a slightly larger angle of 3.62(11)° between the pyridine and benzimidazole planes. researchgate.net In this anhydrous crystal, N—H···N hydrogen bonds link the molecules into chains, which are further organized into sheets by weak π–π stacking interactions. researchgate.net

The versatility of this compound as a ligand in coordination chemistry is also evident from crystallographic studies of its metal complexes. For instance, it can act as a bridging ligand in silver(I) complexes, forming one-dimensional "zigzag" chains. researchgate.net In cobalt(II) complexes, it has been observed to form three-dimensional polymeric networks through hydrogen bonding. brandeis.edu The specific coordination mode and resulting supramolecular architecture are influenced by factors such as the metal ion and the presence of other ligands or counter-ions. acs.org

Table 1: Selected Crystallographic Data for this compound Trihydrate
ParameterValueReference
Crystal SystemOrthorhombic iucr.org
Space GroupPbca iucr.org
a (Å)8.019(2) iucr.org
b (Å)17.521(4) iucr.org
c (Å)18.239(4) iucr.org
V (ų)2564.3(9) iucr.org
Z8 iucr.org
Temperature (K)293 iucr.org
R-factor0.050 iucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum, the protons on the benzimidazole and pyridine rings resonate at characteristic chemical shifts. The aromatic protons typically appear in the region between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns allow for the unambiguous assignment of each proton. For instance, the protons on the pyridine ring can be distinguished from those on the benzimidazole ring based on their distinct electronic environments.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
NucleusChemical Shift (ppm)Reference
¹H (Aromatic)7.0 - 8.5
¹³C (Pyridyl)~150
¹³C (Benzimidazole)~120 - 140

Infrared (IR) Spectroscopy for Vibrational Analysis

The N-H stretching vibration of the imidazole ring is typically observed in the region of 2540–3060 cm⁻¹. researchgate.net The C=N stretching vibration, characteristic of the imidazole and pyridine rings, appears around 1600 cm⁻¹. The spectrum also contains a series of bands corresponding to the in-plane and out-of-plane bending vibrations of the C-H bonds and the skeletal deformations of the aromatic rings. researchgate.net These vibrational modes are sensitive to the molecular structure and intermolecular interactions, such as hydrogen bonding. The IR spectra of metal complexes of this compound have also been studied to understand the coordination of the ligand to the metal center. tandfonline.comacs.org

Table 3: Key Infrared Absorption Bands for this compound
Vibrational ModeWavenumber (cm⁻¹)Reference
N-H Stretch2540 - 3060 researchgate.net
C=N Stretch~1600
Ring Breathing/Deformations500 - 700 researchgate.net

Terahertz Time-Domain Spectroscopy (THz-TDS) for Molecular Fingerprinting

Terahertz time-domain spectroscopy (THz-TDS) is a relatively new technique that probes low-frequency molecular vibrations, often involving the collective motion of large parts of the molecule. This technique has proven to be a valuable tool for creating a unique "molecular fingerprint" of this compound and for distinguishing it from its isomers.

Studies have shown that the THz-TDS spectra of this compound (4PBI) and its positional isomer, 2-(2-Pyridyl)benzimidazole (B74506) (2PBI), exhibit significant differences in the range of 0.2–2.5 THz. researchgate.netnih.gov These differences manifest in the number, amplitude, and frequency positions of the absorption peaks. researchgate.netnih.gov

These spectral distinctions are attributed to differences in the molecular and crystal structures of the two isomers. researchgate.netnih.gov Specifically, the dihedral angle between the benzimidazole and pyridine rings, as well as the nature of the intermolecular hydrogen-bonding interactions within the crystal lattice, are key factors that influence the low-frequency vibrational modes observed in the THz region. researchgate.netnih.gov The sensitivity of THz-TDS to these subtle structural variations makes it an excellent technique for identifying and differentiating positional isomers of pyridylbenzimidazole derivatives. researchgate.net Density functional theory (DFT) calculations have been successfully used to simulate the THz spectra and confirm the experimental findings. researchgate.netnih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of this compound, offering a balance between computational cost and accuracy. researchgate.netnih.gov These calculations have been instrumental in understanding the molecule's electronic characteristics, geometric structure, and vibrational modes, as well as predicting its reactivity.

Electronic Structure and Properties

DFT calculations have been crucial in characterizing the electronic landscape of this compound. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the molecule's electronic transitions and reactivity. A smaller HOMO-LUMO energy gap generally indicates a molecule that is more easily excited and more reactive. nih.gov

The distribution of electron density within the molecule is another key aspect revealed by DFT. Molecular Electrostatic Potential (MEP) maps, for instance, identify the electron-rich and electron-deficient regions of the molecule. researchgate.netnih.gov These maps are valuable for predicting sites susceptible to electrophilic and nucleophilic attack. In this compound, the nitrogen atoms are typically the most electron-rich sites, influencing its coordination chemistry and hydrogen bonding interactions. researchgate.net

Table 1: Calculated Electronic Properties of this compound

PropertyValueMethodReference
HOMO-LUMO GapVaries with solventDFT/B3LYP nih.gov
Dipole MomentVaries with substituentDFT dergipark.org.tr

Note: Specific values for HOMO-LUMO gap and dipole moment are highly dependent on the computational method, basis set, and simulated environment (gas phase or solvent).

Molecular Geometry Optimization and Vibrational Modes

DFT calculations are widely used to determine the most stable three-dimensional structure of this compound through geometry optimization. researchgate.netresearchgate.net This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. A notable structural feature of this compound is the dihedral angle between the benzimidazole and pyridine rings, which influences the extent of π-conjugation and, consequently, its electronic and photophysical properties. researchgate.netnih.gov

Furthermore, DFT can predict the vibrational frequencies of the molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.netresearchgate.net By comparing the calculated vibrational spectra with experimental data, researchers can confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. researchgate.netnih.gov

Table 2: Selected Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value (Å or °)MethodReference
Bond LengthC-N (imidazole)~1.37B3LYP irjweb.com
Bond LengthC-N (pyridine)~1.34B3LYP nbu.edu.sa
Dihedral AngleBenzimidazole-PyridineVariesDFT researchgate.netnih.gov

Note: The presented values are approximate and can vary based on the specific computational methodology.

Quantum Chemical Descriptors and Reactivity

DFT calculations provide a suite of quantum chemical descriptors that quantify the reactivity of this compound. rsdjournal.org These descriptors are derived from the electronic structure and are used to predict the molecule's behavior in chemical reactions.

Key reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A higher hardness value suggests greater stability and lower reactivity. nih.govresearchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability and reactivity. dergipark.org.trrsc.org

Electronegativity (χ): The ability of the molecule to attract electrons. researchgate.netrsc.org

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. dergipark.org.trelectrochemsci.org

These descriptors are valuable in various applications, such as predicting the efficiency of this compound and its derivatives as corrosion inhibitors. rsdjournal.orgscispace.com

Table 3: Quantum Chemical Descriptors for this compound

DescriptorFormulaSignificance
Chemical Hardness (η)(I-A)/2Resistance to deformation or charge transfer
Chemical Softness (S)1/ηEase of deformation or charge transfer
Electronegativity (χ)(I+A)/2Electron-attracting power
Electrophilicity Index (ω)χ²/2ηPropensity to accept electrons

I is the ionization potential and A is the electron affinity, which can be approximated from the HOMO and LUMO energies, respectively.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound and its interactions with its environment over time. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into processes such as solvation, conformational changes, and interactions with biological macromolecules. semanticscholar.orgsemanticscholar.org

In the context of this compound, MD simulations have been employed to:

Investigate the solvation of the molecule in different solvents, revealing how solvent molecules arrange around the solute and influence its properties. semanticscholar.orgrandallcygan.com

Study the interaction of this compound with lipid bilayers, providing a model for how the molecule might permeate cell membranes. semanticscholar.org

Explore the binding of this compound-based ligands to protein targets, which is crucial for drug design and understanding biological activity. frontiersin.orgnih.gov

MD simulations complement the static picture provided by DFT by introducing temperature and time, allowing for the exploration of the dynamic nature of molecular systems.

Excited State Proton Transfer (ESPT) Theoretical Models

This compound is known to exhibit Excited State Proton Transfer (ESPT), a fundamental photochemical process where a proton is transferred from one part of the molecule to another upon photoexcitation. researchgate.netacs.org Theoretical models, often based on Time-Dependent Density Functional Theory (TD-DFT), are essential for understanding the mechanism of ESPT. nih.govacs.org

These theoretical studies can:

Calculate the potential energy surfaces of the ground and excited states, identifying the reaction pathway and the energy barrier for proton transfer. nih.gov

Elucidate the role of the solvent in mediating the proton transfer, as solvent molecules can form hydrogen-bonded bridges that facilitate the process. researchgate.netrsc.org

Explain the dual fluorescence observed for this compound, where emission can occur from both the initial (normal) excited state and the proton-transferred (tautomer) excited state. acs.org

The ESPT process in this compound and its derivatives is of significant interest for applications in fluorescent probes and sensors. aip.org

Non-Linear Optical (NLO) Properties Theoretical Analysis

Theoretical analysis, primarily using DFT, has been employed to investigate the Non-Linear Optical (NLO) properties of this compound and its derivatives. cumhuriyet.edu.trnih.gov NLO materials have applications in technologies such as optical switching and frequency conversion.

The key NLO properties calculated theoretically include:

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field. bohrium.comnih.gov

First Hyperpolarizability (β): The second-order NLO response, which is responsible for effects like second-harmonic generation. nih.govresearchgate.net

Theoretical studies have shown that the NLO properties of this compound can be tuned by chemical modification, such as the introduction of electron-donating or electron-withdrawing groups. cumhuriyet.edu.trnih.gov These computational predictions guide the design of new molecules with enhanced NLO activity.

Table 4: Calculated NLO Properties for Benzimidazole Derivatives

Compound ClassPropertyFindingReference
Pyridine Benzimidazole DerivativesPolarizability (α), Hyperpolarizability (β)Methyl group substitution can increase NLO activity. cumhuriyet.edu.tr
N-1-sulfonyl substituted benzimidazolesFirst Hyperpolarizability (β)Strategic placement of nitro groups enhances NLO response. nih.gov

Role as a Ligand in Metal Complex Formation

This compound is a versatile ligand capable of coordinating with metal ions in several ways. chemimpex.com Its structure features two primary nitrogen donor sites: the pyridyl nitrogen (NPy) and the imine nitrogen of the benzimidazole ring (NBim). researchgate.net This allows it to act as a monodentate ligand, typically coordinating through the more accessible pyridyl nitrogen atom. mdpi.com For instance, in the mononuclear complex diaquabis(nitrato-O)bis[2-(4-pyridyl)-1H-benzimidazole-N]zinc(II), the ligand coordinates to the zinc center solely via the nitrogen of the pyridine ring. mdpi.com

Beyond simple monodentate coordination, the ligand is well-known for its ability to act as a bridging ligand, linking two or more metal centers. This bridging action can occur through the pyridyl and imidazole nitrogen atoms, as seen in dinuclear zinc compounds like tetrachlorobis{µ-[2-(pyridin-4-yl)-1H-benzimidazole]}dizinc(II). mdpi.com This capacity to connect metal ions is fundamental to the formation of coordination polymers. researchgate.netmdpi.com Furthermore, upon deprotonation of the benzimidazole N-H group, the resulting anion can function as an N,N-bidentate chelating ligand, forming a stable five-membered ring with a metal center. escholarship.orgnih.govscielo.org.co The molecule's structure also provides sites for hydrogen bonding, which can play a crucial role in assembling complex supramolecular structures. researchgate.nettandfonline.com

Synthesis and Characterization of Metal(II) Complexes

The synthesis of metal(II) complexes with this compound is typically achieved by reacting a metal(II) salt with the ligand in a suitable solvent. tandfonline.combrandeis.edu For example, reactions of metal acetates or chlorides with the ligand have yielded complexes of copper(II) and iron(II). tandfonline.com Hydrothermal or solvothermal methods are also employed, as demonstrated in the cobalt-mediated synthesis of Co[this compound]2(H2O)2(NO3)2. brandeis.edu Characterization of these complexes relies on a suite of analytical techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and UV-visible absorption spectroscopy, to determine their structure and properties. tandfonline.combrandeis.edu

The coordination of this compound with metal(II) ions leads to various coordination geometries, most notably octahedral and square-planar. The specific geometry is influenced by the metal ion, the counter-anions, and the stoichiometry of the reaction.

Octahedral Geometry: This is a common coordination environment for metal(II) complexes with this ligand. For example, the complex [Fe(4-PBIM)2(Cl)2(H2O)2] exhibits an octahedral geometry where the iron(II) center is coordinated to two this compound ligands, two chloride ions, and two water molecules. tandfonline.com Similarly, zinc(II) complexes have been reported to adopt distorted octahedral geometries. acs.org In some cases, three bidentate ligands coordinate to a single metal center, as seen in a distorted octahedral copper(II) complex, Cu(PyBIm)32. nih.gov

Square-Planar Geometry: This geometry is also observed, particularly with d⁸ metal ions like copper(II). A four-coordinate, distorted square-planar species, Cu(PyBIm)(NO3)(H2O), has been synthesized and characterized, where the copper(II) ion is bound to one ligand, a nitrate ion, and a water molecule. nih.gov Studies on a series of benzimidazole-based Schiff base metal complexes also confirmed square-planar structures for Cu(II) complexes, while related Co(II) and Ni(II) complexes adopted octahedral geometries. tandfonline.com

The table below summarizes the observed geometries for various Metal(II) complexes of this compound.

Metal IonComplex FormulaGeometryReference(s)
Fe(II)[Fe(4-PBIM)2(Cl)2(H2O)2]Octahedral tandfonline.com
Co(II)[Co(HL)Cl2]Octahedral tandfonline.com
Ni(II)[Ni(HL)Cl2]Octahedral tandfonline.com
Cu(II)[Cu(HL)Cl]ClSquare-Planar tandfonline.com
Cu(II)Cu(PyBIm)(NO3)(H2O)Distorted Square-Planar nih.gov
Cu(II)Cu(PyBIm)32Distorted Octahedral nih.gov
Zn(II)[Zn2(p-BDC)2(L1)(H2O)2]Octahedral acs.org

The versatility of this compound is highlighted by its ability to act as both a chelating and a bridging ligand, sometimes simultaneously within the same complex structure.

Chelating Ligand: When deprotonated, the 2-(2-pyridyl)benzimidazolate anion acts as an N,N-bidentate ligand, forming a stable chelate ring with the metal ion. escholarship.orgnih.gov This mode of coordination is crucial in the formation of many discrete molecular complexes. For a silver(I) complex, [Ag(sac)(pbi)], the ligand forms a five-membered chelate ring. scielo.org.coredalyc.org

Bridging Ligand: The ligand can bridge two metal centers using its two distinct nitrogen donor atoms. mdpi.comacs.org This is fundamental to the construction of polynuclear complexes and coordination polymers. For example, in silver(I) complexes, the ligand has been shown to bridge metal atoms via its pyridyl and benzimidazole nitrogens to form one-dimensional "zigzag" chains. researchgate.net

Concurrent Chelating and Bridging: In more complex structures, the ligand has demonstrated the rare ability to act as both a chelating and a bridging ligand concurrently. In a novel tetranuclear platinum(II) complex, [Pt4Me4(µ-dppac)2(pbz)2Cl2], the 2-(2-pyridyl)benzimidazolate (pbz) ligands stabilize the structure by simultaneously chelating to one platinum center and bridging to another. escholarship.orgnih.gov

Spectroscopic and Structural Analysis of Coordination Polymers

Coordination polymers constructed from this compound and metal ions have been extensively studied to understand their structures and properties. Single-crystal X-ray diffraction is the definitive method for structural elucidation, revealing intricate one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks. acs.org

For instance, a series of six zinc(II) coordination polymers synthesized with flexible bis-[(pyridyl)-benzimidazole] ligands and dicarboxylate co-ligands showed a variety of structures. acs.org One compound formed a 1D double chain that extended into a 2D supramolecular sheet via π−π interactions. acs.org Others displayed 2D layered structures, which in some cases were further connected by π−π stacking to form 3D supramolecular architectures or formed interpenetrating networks. acs.org The structural diversity was found to be dependent on the length of the flexible spacer in the ligand. acs.org

Infrared (IR) spectroscopy is a key tool for confirming the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the pyridine and benzimidazole rings upon complexation provide evidence of bonding. For example, shifts in the ν(C=N) stretching frequencies are indicative of coordination through the nitrogen atoms. mdpi.comacs.org

The table below provides examples of coordination polymers and their structural features.

Complex FormulaDimensionalityStructural FeaturesReference(s)
Ag(4-PyBim)·(H2O)1D"Zigzag" chains linked by hydrogen bonds researchgate.net
[Zn2(m-BDC)2(L1)]·2H2O1D → 2DDouble chain extended by π−π interactions acs.org
[Zn2(p-BDC)2(L1)(H2O)2]2D → 3DLayered structure extended by π−π interactions acs.org
[Zn2(p-BDC)2(L2)]·CH3OH2D2-fold parallel interpenetrating network acs.org
{[Zn(PBM)(fumarate)]∙H2O}n1DOne-dimensional coordination polymer bohrium.com

Electronic Properties of Metal Complexes

The electronic properties of metal complexes containing this compound are of significant interest, with studies focusing on their absorption spectra and magnetic behavior. The conjugated π-system of the ligand contributes to its electronic characteristics and those of its complexes. cymitquimica.com

UV-visible spectroscopy reveals electronic transitions within the complexes. The spectra typically show intense bands in the UV region corresponding to π→π* and n→π* transitions within the ligand itself. scielo.org.cotandfonline.com For a silver(I) complex, bands were observed at 305 nm and 263 nm, attributed to the ligand and a saccharinate co-ligand, respectively, with no metal-to-ligand charge transfer bands observed in the visible region. scielo.org.co In contrast, studies of beryllium(II) complexes showed that their absorption properties originate from ligand-to-ligand charge transfer between the phenyl and 2-(2'-pyridyl)benzimidazolyl moieties. epa.gov The electronic spectra of copper(II) complexes can provide information about the coordination geometry, with different bands corresponding to d-d transitions in octahedral or square pyramidal environments. mdpi.com

Some iron(II) complexes of related pyridyl-benzimidazole ligands have been shown to exhibit spin-crossover (SCO) behavior, where the spin state of the iron(II) ion transitions between low-spin and high-spin states with changes in temperature. cmu.ac.th For complexes of 2-(pyridin-2-yl)benzoxazole, a structurally similar ligand, the electronic and steric effects of the fused benzene ring were found to stabilize the high-spin state. cmu.ac.th While some salts were normal high-spin paramagnets, the tetraphenylborate (B1193919) salt of the tris-ligand iron(II) complex showed an incomplete, gradual spin-state transition, highlighting the influence of counter-anions and solid-state packing effects on the electronic properties. cmu.ac.th

Enzyme Inhibition Studies

The ability of this compound and its analogues to interact with various enzymes has been a significant area of research, leading to the identification of potent inhibitors for several key protein targets.

Protein Kinase N2 (PKN2) is a serine/threonine protein kinase that has been identified as a potential therapeutic target in diseases like cancer. nih.govnih.gov Research efforts have focused on developing selective chemical tools to study the biological functions of this relatively unexplored kinase. nih.govnih.gov Within this context, a 2-(4-pyridyl)-benzimidazole derivative, identified as compound 5 (4-(1H-benzo[d]imidazol-2-yl)picolinamide), has been repurposed and validated as a potent PKN2 inhibitor. nih.gov This compound was originally developed as a PARP inhibitor but demonstrated greater potency for PKN2. nih.gov It serves as a valuable chemical probe to explore the roles of PKN2 in both normal and cancerous cells. nih.gov

Compound 5 was found to inhibit PKN2 with a half-maximal inhibitory concentration (IC₅₀) of 0.064 µM and an inhibitor constant (Kᵢ) of 0.032 µM. nih.gov This makes it a significant tool for investigating the therapeutic potential of targeting PKN2. nih.gov

Inhibitory Activity of Benzimidazole Derivatives against PKN Family Kinases

CompoundPKN2 IC₅₀ (μM)PKN2 Kᵢ (μM)PKN1 Kᵢ (μM)Selectivity (PKN1 Kᵢ / PKN2 Kᵢ)
Compound 50.0640.0320.500~17-fold
Compound 19---26-fold

A crucial aspect of developing a chemical tool is understanding its selectivity across the entire family of kinases, known as the kinome. nih.gov The selectivity of compound 5 was assessed against a panel of 137 kinases. nih.gov The results showed it to be highly selective for PKN2. nih.gov Besides PKN2, it only demonstrated significant inhibition (potency < 0.100 µM) against two other kinases: its close homolog PKN1 and CDC2-like kinase 4 (CLK4). nih.gov The compound exhibited approximately 17-fold greater selectivity for PKN2 over PKN1. nih.govnih.gov This high selectivity is vital for a chemical probe, as it ensures that observed biological effects are primarily due to the inhibition of the intended target, PKN2, minimizing off-target effects. nih.govassayquant.com

Structure-activity relationship (SAR) studies have been conducted to understand the chemical features of the this compound scaffold that are essential for PKN2 inhibition. nih.gov These studies confirmed that three key features of compound 5 are necessary for its activity against PKN2:

The primary amide at the 4-position of the pyridine ring. nih.gov

The 4'-pyridyl group itself. nih.gov

A free N-H group at the 1-position of the benzimidazole ring. nih.gov

Further efforts to improve upon compound 5 involved synthesizing analogues. For instance, compound 19 (4-(6-bromo-1H-benzo[d]imidazol-2-yl)picolinamide) was created by introducing a bromine atom at the 6-position of the benzimidazole core. nih.gov While this modification resulted in a nearly three-fold decrease in potency against PKN2 compared to compound 5 , it did lead to a slight improvement in selectivity over PKN1, with compound 19 being 26-fold selective. nih.gov

Structure-Activity Relationship of Benzimidazole Derivatives for PKN2 Inhibition

CompoundModificationEffect on PKN2 PotencySelectivity vs PKN1
Compound 5Parent compoundHigh (Kᵢ = 0.032 μM)~17-fold
Compound 19Bromine at 6-positionReduced (nearly 3x less potent than 5)Improved (26-fold)

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. scielo.br The benzimidazole analogue of 2-(pyridin-4yl)benzothiazole, which is this compound (BIA ), has been studied for its ability to inhibit this enzyme. scielo.br

In a comparative study, this compound showed urease inhibitory activity, although it was less potent than its benzothiazole (B30560) counterpart. scielo.br The concentration of BIA required to inhibit 50% of the urease activity (IC₅₀) was determined to be 2.14 mM. scielo.br Kinetic studies revealed that BIA acts as a mixed inhibitor, meaning it can bind to both the free enzyme and the enzyme-substrate complex. scielo.br The inhibitor dissociation constants indicated a slightly higher affinity for an allosteric site (Kᵢ' = 1.45 ± 0.29 mM) compared to the enzyme's active site (Kᵢ = 2.1 ± 0.47 mM). scielo.br

Urease Inhibitory Activity of this compound (BIA)

CompoundIC₅₀ (mM)Inhibition TypeActive Site Kᵢ (mM)Allosteric Site Kᵢ' (mM)
BIA2.14Mixed2.1 ± 0.471.45 ± 0.29

The this compound scaffold has been implicated in interactions with other enzymes beyond PKN2 and urease.

Poly(ADP-ribose) Polymerase (PARP): The parent compound that led to the development of the PKN2 inhibitor was initially designed as an inhibitor of PARP, a nuclear enzyme involved in DNA repair. nih.govacs.org This highlights the scaffold's versatility in interacting with different enzyme active sites. acs.org

Escherichia coli Methionine Aminopeptidase: 2-(2'-Pyridyl)benzimidazole, a close isomer, has been identified as an inhibitor of E. coli methionine aminopeptidase, suggesting potential for developing novel antibacterial agents. medchemexpress.com While this finding is for a different isomer, it points to the broader potential of the pyridyl-benzimidazole class as enzyme inhibitors. medchemexpress.comchemimpex.com

β-glucuronidase: Other benzimidazole derivatives have been reported as inhibitors of β-glucuronidase, an enzyme implicated in the development of certain cancers and the side effects of some drugs. researchgate.net

Protein Kinase N2 (PKN2) Inhibition as Chemical Tools

Antimicrobial Activities

Derivatives of benzimidazole are known to possess a wide spectrum of antimicrobial activities. ontosight.aiontosight.ai Specific research into this compound (BIA ) has demonstrated its activity against the bacterium Helicobacter pylori. scielo.br This bacterium is a major cause of gastritis, peptic ulcers, and is a risk factor for gastric cancer. scielo.br

The activity of BIA was tested against one reference strain and six clinical isolates of H. pylori. It was found to have a minimal inhibitory concentration (MIC) ranging from 20 to 164 µM. scielo.br This demonstrates its potential as a lead compound for the development of new anti-H. pylori agents. scielo.br

Anti-Helicobacter pylori Activity of this compound (BIA)

CompoundOrganismMIC Range (µM)
BIAHelicobacter pylori (1 reference strain, 6 clinical isolates)20 - 164

Antibacterial Efficacy

The benzimidazole nucleus is a well-established pharmacophore known for its broad-spectrum antimicrobial properties. ontosight.ainih.govsigmaaldrich.com Derivatives of this compound have been synthesized and evaluated for their potential to combat various bacterial strains.

Research has demonstrated that certain derivatives of 2-(2'-pyridyl) benzimidazole exhibit encouraging antibacterial activity. euacademic.org While the parent compound showed no activity, some of its derivatives were effective against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, and Shigella flexenari. euacademic.org In another study, novel pyridyl benzimidazoles incorporating 4-thiazolidinone (B1220212) moieties were synthesized and screened. benthamdirect.com One particular compound, 6m , emerged as a potent antibacterial agent. benthamdirect.com Structure-activity relationship (SAR) studies have indicated that the presence of electron-donating groups can significantly enhance the antibacterial activity of these compounds. benthamdirect.com

Furthermore, rhenium(I) complexes based on 2-(2′-pyridyl)benzimidazole derivatives have been tested against a panel of bacteria. nih.gov These complexes, particularly compound 5 , showed activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov It is noteworthy that some benzimidazole derivatives have shown efficacy against multidrug-resistant bacterial strains. nih.gov

The table below summarizes the antibacterial activity of selected 2-(Pyridyl)benzimidazole derivatives.

Compound/DerivativeBacterial Strains TestedActivity LevelReference
Derivatives of 2-(2'-pyridyl) benzimidazoleS. aureus, B. subtilis, E. coli, P. aeruginosa, S. typhi, S. flexenariEncouraging euacademic.org
6m (a pyridyl benzimidazole with 4-thiazolidinone)Gram-positive and Gram-negative bacteriaPotent benthamdirect.com
Compound 5 (a Rhenium(I) complex)Staphylococcus aureus (Gram-positive)Active nih.gov

Antifungal Properties

In addition to antibacterial effects, the antifungal potential of this compound derivatives has been a key area of investigation. nih.gov The benzimidazole scaffold is known to be present in several antifungal drugs. nih.gov

Studies on derivatives of 2-(2'-pyridyl) benzimidazole have shown that while some compounds exhibited moderate antifungal activity, one derivative, compound 2 , was particularly effective at killing Fusarium solani. euacademic.org However, these derivatives showed no activity against Candida albicans and Candida glabrata. euacademic.org In contrast, other research on pyridyl benzimidazoles with 4-thiazolidinone moieties identified compound 6n as a highly active antifungal agent. benthamdirect.com

Rhenium(I) complexes of 2-(2′-pyridyl)benzimidazole have also been evaluated for their antifungal properties against Candida albicans and Cryptococcus neoformans. nih.gov

The antifungal activity of selected derivatives is highlighted in the table below.

Compound/DerivativeFungal Strains TestedActivity LevelReference
Compound 2 (a derivative of 2-(2'-pyridyl) benzimidazole)Fusarium solaniSignificant euacademic.org
Compound 6n (a pyridyl benzimidazole with 4-thiazolidinone)C. albicans, A. niger, A. clavatusMost Active benthamdirect.com
Rhenium(I) complexesCandida albicans, Cryptococcus neoformansTested nih.gov

Antiviral Properties

The benzimidazole core is a component of some clinically used antiviral drugs. researchgate.net Consequently, research has been directed towards exploring the antiviral capabilities of this compound and its analogues. ontosight.aigoogle.com

Derivatives of 2-(4-pyridylaminomethyl)-benzimidazole have been identified as having antiviral activity. google.com Specifically, 2-pyridyl-1H-benzimidazole-4-carboxamide derivatives have shown efficacy against Coxsackievirus B3 (CVB3). hep.com.cn One of the most promising compounds from a study on 2-substituent-1H-benzimidazole-4-carboxamides was (l)-2-(pyridin-2-yl)-N-(2-(4-nitrophenyl)pentan-3-yl)-1H-benzimidazole-4-carboxamide (16) , which demonstrated high antiviral potency. researchgate.net

Anticancer and Antitumor Potential

A significant body of research has focused on the anticancer and antitumor properties of this compound derivatives. ontosight.aiontosight.aichemimpex.com These compounds have shown potential in inhibiting the growth of various cancer cell lines. ontosight.aichemimpex.com

One area of interest is their role as protein kinase inhibitors. nih.gov For instance, compound 5 , a 2-(4-pyridyl)-benzimidazole derivative, was identified as a potent inhibitor of protein kinase N2 (PKN2), a kinase implicated in several types of cancer. nih.gov This compound exhibited an IC50 of 0.064 μM against PKN2. nih.gov

Furthermore, benzimidazole derivatives bearing a pyridyl/pyrimidinyl piperazine (B1678402) moiety have demonstrated antitumor activity against A549 lung adenocarcinoma and C6 rat glioma cell lines. nih.gov Compounds 2e , 2f , and 2k from this series were identified as the most active agents. nih.gov

Zinc coordination compounds of 2-(pyridin-4-yl)-1H-benzimidazole have also been synthesized and evaluated for their anticancer potential. mdpi.com These complexes showed significant activity against glioblastoma (T98G), neuroblastoma (SK-N-AS), and lung adenocarcinoma (A549) cell lines, with their anticancer activity being significantly increased upon conversion from free ligands to coordination compounds. mdpi.com

The antiproliferative effects of copper(II) complexes containing benzimidazole and pyridyl ligands have also been investigated. arabjchem.org A novel copper(II) complex demonstrated superior inhibitory effects against DU145 prostate cancer cells compared to its constituent ligands, with IC50 values of 37.0, 21.1, and 10.0 µM for 24, 48, and 72-hour treatments, respectively. arabjchem.org

The table below presents a summary of the anticancer research findings.

Compound/DerivativeCancer Cell Line(s)Mechanism/ActivityReference
Compound 5 Various (implicated with PKN2)PKN2 inhibitor (IC50 = 0.064 μM) nih.gov
Compounds 2e, 2f, 2k A549 lung adenocarcinoma, C6 rat gliomaAntitumor agents nih.gov
Zinc coordination compoundsT98G glioblastoma, SK-N-AS neuroblastoma, A549 lung adenocarcinomaAnticancer activity mdpi.com
Copper(II) complexDU145 prostate cancerAntiproliferative (IC50 of 10.0 µM at 72h) arabjchem.org

Antiparasitic and Anthelmintic Activities

The benzimidazole structure is central to many anthelmintic drugs. nih.gov Research into this compound derivatives has also explored their potential against various parasites.

While specific studies focusing solely on the antiparasitic and anthelmintic activities of this compound were not predominant in the initial search, the broader class of benzimidazoles is well-documented for these properties. nih.gov For example, pyrimido[1,6-a]benzimidazole (B15491095) derivatives have been evaluated for their antiamoebic activity against Entamoeba histolytica, with several compounds showing good in vitro activity. nih.gov

Other Pharmacological Activities

Anti-inflammatory and Analgesic Research

The anti-inflammatory and analgesic potential of this compound and its derivatives is another significant area of pharmacological investigation. ontosight.ainih.govrjpbcs.com Benzimidazoles have been found to possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases. ontosight.ai

Several studies have synthesized and evaluated benzimidazole derivatives for their anti-inflammatory and analgesic effects. For instance, N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazole derivatives showed encouraging anti-inflammatory activity, with some compounds achieving a 31.34% to 37.31% reduction in edema in rat paw edema models. nih.gov Similarly, 2-substituted 3-acetic acid benzimidazole derivatives have demonstrated significant analgesic activity in acetic acid-induced writhing models and anti-inflammatory effects by inhibiting protein denaturation. rjpbcs.com One derivative, 2-((p-Chlorostyryl) 3-acetic acid) 1H benzimidazole , was found to be equipotent to Indomethacin at a 50 mg/kg dose. rjpbcs.com

Research into pyrimido[1,6-a]benzimidazole derivatives also revealed anti-inflammatory and analgesic properties, with compound 2c exhibiting good anti-inflammatory (46% inhibition) and mild analgesic activity. nih.gov Furthermore, some 2-(substituted-pyridinyl)benzimidazoles have been specifically synthesized and evaluated for their anti-inflammatory activity. acs.org

The table below summarizes the anti-inflammatory and analgesic research findings.

Compound/DerivativeActivityResearch Model/AssayKey FindingReference
N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazole derivativesAnti-inflammatoryCarrageenan-induced paw edema31.34% - 37.31% edema reduction nih.gov
2-((p-Chlorostyryl) 3-acetic acid) 1H benzimidazoleAnalgesic & Anti-inflammatoryAcetic acid-induced writhing & Protein denaturation inhibitionEquipotent to Indomethacin rjpbcs.com
Compound 2c (a pyrimido[1,6-a]benzimidazole)Anti-inflammatory & AnalgesicNot specified46% anti-inflammatory inhibition nih.gov

Antioxidant and Antiglycation Properties

The benzimidazole scaffold, a key component of this compound, is a recognized pharmacophore in the development of antioxidant compounds. Research into various benzimidazole derivatives has demonstrated their capacity to scavenge free radicals and inhibit lipid peroxidation, processes implicated in a range of human diseases. The antioxidant potential often stems from the ability of the benzimidazole nucleus and its substituents to donate hydrogen atoms or electrons to reactive oxygen species.

Studies on 2-substituted benzimidazole derivatives have explored their antioxidant effects through various in vitro assays. For instance, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is commonly used to evaluate the antiradical activity of these compounds. In this assay, the ability of the compound to bleach the stable DPPH radical is measured spectrophotometrically. While many studies focus on a range of derivatives, research has specifically touched upon those with a pyridinyl group at the 2-position. For example, derivatives of 2-(4-pyridinyl)-1H-benzimidazole have been synthesized and evaluated for their antioxidant properties. One study reported that while some benzimidazole derivatives showed very good antioxidant capacity, the specific activity can be highly dependent on the other substituents on the benzimidazole ring. nih.gov

In addition to antioxidant activity, the related process of antiglycation has been a subject of investigation for benzimidazole-containing compounds. Glycation is the non-enzymatic reaction between proteins and reducing sugars, leading to the formation of Advanced Glycation End-products (AGEs), which contribute to diabetic complications and aging. Benzimidazole and imidazo[4,5-b]pyridine derivatives have shown potential as antiglycation agents. cardiff.ac.ukajrconline.org For instance, certain benzohydrazide (B10538) derivatives of imidazo[4,5-b]pyridine have been identified as potent inhibitors of glycation, with some di- and trihydroxy substituted compounds showing significant activity. cardiff.ac.uk While direct data on this compound is part of a broader research area, the findings for structurally similar compounds suggest its potential in mitigating glycation.

Table 1: Antioxidant Activity of Selected Benzimidazole Derivatives

CompoundAssayActivity (IC50)Reference Compound (IC50)
2-(Aryl)-6-morpholin-4-yl-1H-benzimidazole derivativeDPPH ScavengingPotent Activity-
2-(4-Nitrobenzyl)-1H-benzimidazole derivativeXanthine Oxidase Inhibition12.30 ± 0.33 µg/ml-
1,3,4-Oxadiazole derivative with benzimidazole nucleusDPPH ScavengingModerately active at higher concentrationsAscorbic acid

Cardioprotective and Anti-Heart Failure Research

The benzimidazole structure is present in several cardiovascular drugs, indicating the scaffold's therapeutic potential in this area. A notable example is Pimobendan, a benzimidazole-pyridazinone derivative used in the management of heart failure. psu.edunih.gov It acts as a calcium sensitizer (B1316253) and a selective inhibitor of phosphodiesterase III (PDE3), leading to positive inotropic effects and vasodilation. nih.gov This demonstrates that the benzimidazole core can be effectively utilized to develop agents targeting cardiovascular diseases.

Research into 2-(4-pyridyl)-benzimidazoles has identified their activity as inhibitors of Protein Kinase N2 (PKN2). nih.govresearchgate.net PKN kinases are involved in various cellular functions and have been implicated in heart failure. researchgate.netmdpi.com The inhibition of PKN2 by derivatives of 2-(4-pyridyl)-benzimidazole suggests a potential mechanism through which this class of compounds could exert cardioprotective effects. The development of selective PKN2 inhibitors is an active area of research for its potential in treating cancer and heart failure. nih.govresearchgate.net While direct in-vivo studies on the cardioprotective effects of this compound are not extensively detailed in the provided context, its role as a PKN2 inhibitor provides a strong rationale for its investigation in heart failure models. The link between inhibiting this specific protein kinase and cardiovascular function underscores the potential of this compound as a lead compound for novel cardioprotective therapies. ekb.eg

Immunomodulatory Research (e.g., Inflammation)

The this compound scaffold has been a focal point in the search for new anti-inflammatory agents. The benzimidazole nucleus itself is a common feature in many compounds with anti-inflammatory properties, and the addition of a pyridyl group at the 2-position has been explored to modulate this activity. researchgate.net Research has shown that 2-(substituted-pyridinyl)benzimidazoles can exhibit significant anti-inflammatory effects, suggesting that this class of compounds may act by inhibiting key mediators of the inflammatory response. jmpas.com

One of the primary mechanisms by which non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation. Studies on various benzimidazole derivatives have demonstrated their potential as selective COX-2 inhibitors. jmpas.comtandfonline.comresearchgate.netnih.gov For instance, certain benzimidazole-thiazole hybrids have shown potent dual inhibition of COX-2 and 15-LOX enzymes. tandfonline.com The anti-inflammatory effect of some benzimidazole derivatives in carrageenan-induced paw edema models suggests their mechanism of action may involve the inhibition of prostaglandin (B15479496) synthesis. researchgate.net Furthermore, the inhibition of Protein Kinase N2 (PKN2) by 2-(4-pyridyl)-benzimidazoles also points towards a potential immunomodulatory role, as PKNs are reportedly involved in inflammation. nih.govresearchgate.net

Table 2: Anti-inflammatory Activity of Selected Benzimidazole Derivatives

Compound DerivativeTarget/AssayActivity (IC50)Reference Compound (IC50)
1,3,4-Oxadiazol-2-yl)thio)ethan-1-one with pyridyl substitutionCarrageenan-induced rat paw edema (% inhibition)63.35%Diclofenac (68.94%)
Benzimidazole-thiazole hybrid (15b)COX-2 Inhibition0.045 µMCelecoxib (0.045 µM)
Benzimidazole pyrimidine (B1678525) hybrid (19)COX-1 Inhibition2.76 µM-
Benzimidazole pyrimidine hybrid (19)COX-2 Inhibition7.47 µM-

Interactions with Biological Macromolecules

DNA Binding and Cleavage Mechanisms

The interaction of small molecules with DNA is a cornerstone of the development of new therapeutic agents, particularly in cancer chemotherapy. The benzimidazole scaffold, being isostructural with naturally occurring nucleotides, is a prime candidate for DNA binding. rsc.org Derivatives of this compound have been investigated for their ability to bind to and, in some cases, cleave DNA.

The binding of these compounds to DNA can occur through various modes, including intercalation between base pairs, groove binding, or a combination of both. The planar aromatic structure of the pyridyl-benzimidazole system is favorable for intercalative binding. scispace.com Studies on copper complexes of pyridine-benzimidazole ligands have shown strong binding to DNA, with binding constants (Kb) in the order of 10^4 to 10^6 M-1. scispace.comscience.gov These interactions can be studied using techniques such as UV-visible absorption titration, fluorescence spectroscopy, and viscosity measurements. scispace.com For example, upon binding to DNA, a hypochromic effect (decrease in absorption intensity) and a red shift in the absorption maximum are often observed. scispace.com

Furthermore, some metal complexes of pyridyl-benzimidazole derivatives have demonstrated the ability to cleave DNA. scispace.com This cleavage can occur through oxidative or hydrolytic pathways. In the presence of a reducing agent like ascorbic acid or an activator like hydrogen peroxide, these complexes can generate reactive oxygen species (ROS) that lead to the cleavage of the phosphodiester backbone of DNA. scispace.com The efficiency of DNA cleavage can be monitored by gel electrophoresis, observing the conversion of supercoiled plasmid DNA (Form I) to its nicked (Form II) and linear (Form III) forms.

Table 3: DNA Interaction Parameters for Pyridyl-Benzimidazole Derivatives

Compound/ComplexDNA TypeBinding Constant (Kb) (M-1)Binding Mode
[Cu(bpbb)0.5·Cl·SCN]·(CH3OH) (bpbb = 4,4′-bis((2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)methyl)biphenyl)-2.70 x 10^6 (Kapp)Intercalation
Ni(Bzimpy)Phen2 (Bzimpy = 2,6-bis(benzimidazol-2-yl)pyridine)CT-DNA-Intercalation
Ni(Bzimpy)(DPPZ)2CT-DNA-Intercalation (stronger than phen complex)

Protein Binding and Target Elucidation

The biological effects of this compound and its derivatives are mediated through their interaction with specific protein targets. Elucidating these targets and understanding the binding interactions at a molecular level is crucial for drug development. The benzimidazole scaffold has been shown to interact with a variety of proteins, including enzymes and receptors.

A significant area of research for 2-(4-pyridyl)-benzimidazoles has been their role as protein kinase inhibitors. nih.govresearchgate.net One key target identified is Protein Kinase N2 (PKN2), an enzyme implicated in cancer, inflammation, and heart failure. nih.govresearchgate.net A derivative, N-Phenyl-2-(4-pyridyl)-1H-benzimidazole-4-carboxamide (compound 5 in the study), was validated as a potent PKN2 inhibitor with a Ki value of 0.032 µM and demonstrated 17-fold selectivity over the closely related PKN1. researchgate.net Structure-activity relationship (SAR) studies have revealed that the 4'-pyridyl ring likely acts as a hinge binder in the ATP-binding pocket of the kinase, and modifications to this group can significantly impact activity. researchgate.net

Beyond PKN2, other protein targets for pyridyl-benzimidazole derivatives have been identified. For example, a series of 2-pyridylbenzimidazoles displayed high affinity for the CB1 cannabinoid receptor, with some compounds exhibiting Ki values in the nanomolar range. scispace.com Additionally, derivatives of 2-amidobenzimidazole have been shown to inhibit protein kinase CK1 delta with IC50 values in the low micromolar to nanomolar range. These findings highlight the versatility of the this compound scaffold in targeting different protein families, paving the way for the development of selective inhibitors for various therapeutic applications.

Table 4: Protein Binding and Inhibition Data for this compound Derivatives

DerivativeProtein TargetIC50 (µM)Ki (µM)
N-Phenyl-2-(4-pyridyl)-1H-benzimidazole-4-carboxamidePKN20.0640.032
N-Phenyl-2-(4-pyridyl)-1H-benzimidazole-4-carboxamidePKN10.910.500
6-Bromo-N-phenyl-2-(4-pyridyl)-1H-benzimidazole-4-carboxamidePKN20.170.093
6-Bromo-N-phenyl-2-(4-pyridyl)-1H-benzimidazole-4-carboxamidePKN14.52.4
JM-39 (a 2-pyridylbenzimidazole derivative)CB1 Receptor-0.00053

Development of Functionalized Polymers and Nanomaterials

This compound is a key monomer in the synthesis of specialized polymers, particularly polybenzimidazoles (PBIs), and a functional ligand for creating advanced nanomaterials. Its incorporation into polymer backbones or coordination with metal centers in nanomaterials often imparts desirable properties such as high thermal stability, specific ionic conductivity, and catalytic activity. chemimpex.combenicewiczgroup.com

Polybenzimidazoles (PBIs): Pyridine-based polybenzimidazoles are a class of high-performance polymers known for their exceptional thermal and chemical stability. The synthesis of these polymers can be achieved through the polycondensation of pyridine dicarboxylic acids with tetraamine (B13775644) monomers like 3,3′,4,4′-tetraaminobiphenyl (TAB) in polyphosphoric acid (PPA). benicewiczgroup.com The resulting polymers, such as poly[2,2'-(pyridine-2,5-diyl)-5,5'-bibenzimidazole], exhibit high molecular weights and are suitable for producing robust membranes. benicewiczgroup.com These membranes, when doped with phosphoric acid, show significant potential for use in high-temperature polymer electrolyte membrane fuel cells (HT-PEMFCs) due to their ability to conduct protons at elevated temperatures. benicewiczgroup.com

The properties of these polymers can be tuned by altering the substitution pattern on the pyridine ring of the dicarboxylic acid monomer. benicewiczgroup.com This synthetic versatility allows for the systematic study and optimization of polymer characteristics for specific applications. benicewiczgroup.com

Polymer Precursor MonomersPolymer StructureInherent Viscosity (dL/g)Decomposition Temp. (°C)
3,3′,4,4′-Tetraaminobiphenyl + 2,5-Pyridine dicarboxylic acidPoly[2,2'-(pyridine-2,5-diyl)-5,5'-bibenzimidazole]1.98>600
3,3′,4,4′-Tetraaminobiphenyl + 2,6-Pyridine dicarboxylic acidPoly[2,2'-(pyridine-2,6-diyl)-5,5'-bibenzimidazole]2.15>600
3,3′,4,4′-Tetraaminobiphenyl + 3,5-Pyridine dicarboxylic acidPoly[2,2'-(pyridine-3,5-diyl)-5,5'-bibenzimidazole]1.85>600
Data sourced from studies on pyridine-based polybenzimidazoles synthesized using the PPA process. benicewiczgroup.com

Functionalized Nanomaterials: The compound's role extends to the creation of functionalized nanomaterials, including metal-organic frameworks (MOFs) and polymer-nanoclay composites. acs.orgmdpi.com In MOFs, this compound or its derivatives can act as the organic linker, connecting metal nodes to form porous, crystalline structures. researchgate.net These materials are investigated for gas storage, separation, and catalysis. nih.gov For instance, a porous Cu(I)-MOF constructed using a derivative, 1-benzimidazolyl-3,5-bis(4-pyridyl)benzene, demonstrated sensitivity to water and formaldehyde, highlighting the role of the pyridyl-benzimidazole moiety in creating functional sensor materials. researchgate.net

In another application, poly(2,5-benzimidazole) has been grafted onto montmorillonite nanoclay to create composite membranes. acs.org These nanocomposites, when blended with other polymers like sulfonated poly(vinyl chloride) and doped with phosphoric acid, are developed for use in HT-PEMFCs, showing the versatility of benzimidazole-based structures in advanced energy applications. acs.org

Catalytic Applications Beyond Synthesis

The nitrogen atoms in both the pyridine and benzimidazole rings of this compound make it an excellent ligand for coordinating with various metal centers. chemimpex.com The resulting metal complexes often exhibit significant catalytic activity in a range of organic transformations. researchgate.net These applications leverage the stable and well-defined coordination environment provided by the ligand to facilitate reactions.

Heterogeneous Catalysis with MOFs: Metal-organic frameworks that incorporate pyridyl-benzimidazole-type linkers can function as robust heterogeneous catalysts. The defined porous structure and the presence of both Lewis acidic metal sites and Lewis basic nitrogen sites within the framework can create a synergistic catalytic environment. acs.org For example, a 2D zinc-based MOF utilizing a flexible N-donor linker with pyridyl groups was shown to be an effective catalyst for the cycloaddition of CO₂ with various epoxides to form cyclic carbonates. acs.org The same catalyst was also active in cyanosilylation reactions. acs.org The catalyst's performance is attributed to the cooperative action of the open Lewis acidic zinc centers and the Lewis basic nitrogen atoms of the pyridyl groups. acs.org

Catalytic ReactionSubstrateCatalystConditionsConversion (%)
CO₂ CycloadditionStyrene Oxide{[Zn₂(4-tpom)₂(oxdz)₂]·4H₂O}nCO₂ (1 atm), TBAB, 80 °C, 12 h99
CO₂ CycloadditionPropylene Oxide{[Zn₂(4-tpom)₂(oxdz)₂]·4H₂O}nCO₂ (1 atm), TBAB, 80 °C, 12 h>99
CyanosilylationBenzaldehyde{[Zn₂(4-tpom)₂(oxdz)₂]·4H₂O}nTMSCN, RT, 12 h96
Catalytic data for a 2D MOF with dangling pyridyl groups. The ligand 4-tpom is tetrakis(4-pyridyloxymethylene)methane. acs.org

Photocatalysis: Coordination compounds of this compound have also been explored for their photocatalytic properties. mdpi.com Copper(I) halide complexes with this compound as a ligand have been synthesized and characterized. mdpi.com These complexes can act as photocatalysts for the degradation of organic pollutants in water, such as the antibiotic ciprofloxacin, under light irradiation. The photocatalytic activity is dependent on the specific structure of the metal complex. mdpi.com

Sensor Development

The ability of this compound and its derivatives to selectively bind with specific ions and molecules, often resulting in a measurable change in optical properties like fluorescence or color, makes it a prime candidate for the development of chemical sensors. researchgate.nettandfonline.com The benzimidazole scaffold is recognized as a multifunctional unit for designing optical chemical sensors due to its electron-accepting ability, pH sensitivity, and metal-ion chelating properties. tandfonline.com

Luminescence-Based Sensors: Many sensors based on this compound operate on the principle of fluorescence. The compound or its metal complexes can exhibit strong luminescence that is quenched or enhanced upon interaction with a target analyte.

Anion Detection: Ruthenium(II) complexes incorporating a pyridyl-benzimidazole ligand have been developed as highly selective and sensitive luminescent probes for detecting cyanide (CN⁻) ions in water. arxiv.orgresearchgate.net The interaction between the sensor and the cyanide ion leads to the deprotonation of the imidazole N-H group, causing a distinct change in the emission spectrum. arxiv.org The detection limit for cyanide has been reported in the nanomolar range, demonstrating high sensitivity. arxiv.orgresearchgate.net

Cation Detection: A chemosensor based on a benzimidazole-pyridine skeleton connected by a methylene (B1212753) linker proved to be highly sensitive for detecting Zinc (Zn²⁺) ions, with detection possible in the nanomolar range. epslibrary.at

Molecule Detection: Cadmium phosphonate (B1237965) complexes bearing 2-(2-pyridyl)benzimidazole ligands have been shown to act as luminescence sensors for detecting endocrine-disrupting chemicals like bisphenol AF (BPAF) and bisphenol B (BPB) in water. rsc.org The luminescence of the complex is significantly quenched in the presence of these analytes.

Sensor SystemTarget AnalyteDetection PrincipleLimit of Detection (LOD)
Ru(II)-pyridyl-benzimidazole complexCyanide (CN⁻)Luminescence Turn-off12.8 nM (in water)
Cadmium phosphonate with pyridyl-benzimidazoleBisphenol AF (BPAF)Luminescence Quenching12.8 µM
Cadmium phosphonate with pyridyl-benzimidazoleBisphenol B (BPB)Luminescence Quenching14.6 µM
Performance data for various sensors incorporating pyridyl-benzimidazole ligands. arxiv.orgrsc.org

The design of these sensors often involves creating a system where photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) is modulated by the binding of the analyte. researchgate.net The versatility of the this compound structure allows for its incorporation into various platforms, from discrete molecular complexes to solid-state materials like MOFs and polymer membranes, for diverse sensing applications. researchgate.net

Corrosion Inhibition Studies of 2 4 Pyridyl Benzimidazole

Performance Evaluation on Metal Surfaces (e.g., Mild Steel, Carbon Steel)

Studies have consistently demonstrated that 2-(4-Pyridyl)benzimidazole (PBI) is an effective corrosion inhibitor for both mild steel and carbon steel in acidic environments, most notably in hydrochloric acid (HCl) solutions. scispace.comresearchgate.net The inhibition efficiency of PBI is directly influenced by its concentration; as the concentration of PBI increases, so does the level of corrosion inhibition. scispace.comresearchgate.netimist.ma Conversely, the inhibitor's effectiveness tends to decrease with rising temperatures and higher concentrations of the acidic medium. researchgate.net

The protective action of PBI is attributed to its ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive environment. imist.ma Research has shown that PBI can achieve a high degree of protection, with inhibition efficiency values reaching up to 95.63% at a concentration of 10⁻³ M in a 1M HCl solution. imist.ma The formation of this protective film significantly reduces the corrosion rate of the steel.

Table 1: Inhibition Efficiency of this compound at Different Concentrations

Concentration (M) Inhibition Efficiency (%)
10⁻⁶ 78.2
10⁻⁵ 85.4
10⁻⁴ 91.3
10⁻³ 95.6

This table is interactive. Users can sort and filter the data.

Adsorption Mechanisms and Isotherms (e.g., Langmuir Isotherm)

The mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface. imist.ma This process has been found to occur spontaneously. researchgate.net To understand the nature of this adsorption, researchers often employ adsorption isotherms, which are mathematical models that describe the distribution of the adsorbate species (the inhibitor) between the liquid phase and the solid surface.

Multiple studies have concluded that the adsorption of this compound on steel surfaces is well-described by the Langmuir adsorption isotherm. researchgate.netimist.ma The Langmuir model assumes that the adsorption occurs at specific, localized sites on the surface and that a monolayer of the inhibitor is formed. scispace.commdpi.comdergipark.org.tr This model also presupposes that the surface is homogeneous and that there are no interactions between the adsorbed molecules. scispace.commdpi.comdergipark.org.tr The adherence of PBI adsorption to the Langmuir isotherm suggests that a uniform protective layer forms on the metal, preventing further corrosive attack.

The adsorption process involves both physical and chemical interactions (physisorption and chemisorption). Benzimidazole (B57391) derivatives, in general, are known to adsorb on metal surfaces through a complex mixed-type mechanism. nih.gov In acidic solutions, the benzimidazole molecule can become protonated, and these resulting cations can interact with the metal surface. nih.gov

Electrochemical Measurements (e.g., Potentiodynamic Polarization, EIS)

Electrochemical techniques are crucial for elucidating the mechanisms of corrosion inhibition. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are two such methods widely used to evaluate the effectiveness of inhibitors like this compound.

Potentiodynamic Polarization:

Potentiodynamic polarization studies have revealed that this compound acts as a mixed-type inhibitor for mild steel and carbon steel in HCl solutions. imist.manih.gov This means that it affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, though it often shows a more pronounced effect on the cathodic reaction. nih.govderpharmachemica.com The presence of PBI in the corrosive solution leads to a decrease in the corrosion current density (Icorr), which is a direct measure of the corrosion rate. derpharmachemica.com The polarization curves show that while the fundamental mechanism of the corrosion process is not altered, the inhibitor effectively slows down the reaction rates. nih.gov

Table 2: Potentiodynamic Polarization Parameters for C38 Steel in 1M HCl with and without 2-(2-Pyridyl)benzimidazole (B74506) (a related compound)

Inhibitor Concentration (M) Ecorr (mV/SCE) Icorr (µA/cm²) βc (mV/dec) Inhibition Efficiency (%)
0 -490 1020 -150 -
10⁻⁶ -495 315 -145 69.1
2x10⁻⁶ -498 210 -142 79.4
5x10⁻⁶ -502 105 -138 89.7
10⁻⁵ -505 65 -135 93.6
2x10⁻⁵ -510 40 -130 96.1
5x10⁻⁵ -515 25 -125 97.5
10⁻⁴ -520 15 -120 98.5
2x10⁻⁴ -525 12 -118 98.8

Data adapted from a study on a closely related isomer, 2-(2-Pyridyl)benzimidazole, to illustrate the typical effects observed. derpharmachemica.com This table is interactive.

Electrochemical Impedance Spectroscopy (EIS):

EIS measurements provide further evidence of the formation of a protective film on the metal surface. In the presence of this compound, the Nyquist plots typically show a depressed capacitive loop, which is characteristic of a charge-transfer process occurring on a non-ideal surface. tandfonline.com The diameter of this semicircle increases with increasing inhibitor concentration, indicating an increase in the charge-transfer resistance (Rct). A higher Rct value signifies a slower corrosion process and, consequently, a higher inhibition efficiency. These EIS results are generally in good agreement with the data obtained from potentiodynamic polarization and weight loss measurements. imist.ma

Surface Characterization Techniques (e.g., SEM, AFM)

To visually confirm the protective effect of this compound, researchers employ surface characterization techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).

Scanning Electron Microscopy (SEM):

SEM analysis provides high-resolution images of the metal surface morphology. In the absence of the inhibitor, the surface of mild steel or carbon steel exposed to an acidic solution appears severely damaged, with significant pitting and a rough texture. nih.govbohrium.com However, when the metal is immersed in the acid solution containing this compound, the surface damage is markedly reduced. nih.gov The SEM micrographs of the inhibited surface show a much smoother and more uniform appearance, confirming the formation of a protective inhibitor film that prevents the corrosive medium from attacking the metal. tandfonline.combohrium.com

Atomic Force Microscopy (AFM):

AFM is used to obtain three-dimensional topographical information about the surface at a very high resolution. This technique allows for the quantification of surface roughness. Studies using AFM have shown a significant decrease in the surface roughness of steel samples in the presence of benzimidazole-based inhibitors compared to the uninhibited samples. nih.govtandfonline.com For instance, the surface roughness of mild steel in a 0.5 M HCl solution was found to be 42.18 nm, while in the presence of a benzimidazole inhibitor, the roughness was reduced to 12.69 nm. nih.gov This reduction in roughness provides quantitative evidence of the formation of a smooth and protective adsorbed layer of the inhibitor on the metal surface. rsc.org

Photophysical and Photochemical Behavior of 2 4 Pyridyl Benzimidazole

Excited-State Proton Transfer (ESPT) Processes

The excited-state acid-base behavior of 2-(4-pyridyl)benzimidazole has been extensively studied. In the lowest electronically excited singlet state, the molecule can exist in several forms: the anion (A), the neutral molecule (N), a monocation protonated at the benzimidazole (B57391) N3 position (C), a monocation protonated at the pyridyl nitrogen (which is a tautomer, T), and a dication (D). acs.org A notable characteristic of 4PBI is the significant increase in the basicity of the pyridyl nitrogen atom upon electronic excitation, which drives different excited-state proton-transfer (ESPT) processes. acs.org

In neutral aqueous solutions, the excitation of the neutral form (N) can lead to the formation of the excited tautomer (T*), resulting in a dual fluorescence phenomenon. acs.org This process involves the protonation of the excited neutral molecule. The ground and excited state prototropism of 4PBI is sensitive to the environment. For instance, in negatively charged sodium dodecyl sulfate (B86663) (SDS) micelles, the protonation of the pyridyl nitrogen is favored even in the ground state, which is different from neat aqueous solutions where both imidazole (B134444) and pyridyl nitrogens have a similar likelihood of being protonated. researchgate.net In SDS micelles, the protonation of the benzimidazole nitrogen is observed to occur only in the excited state. researchgate.net

The ESPT dynamics are also influenced by the medium's viscosity. In viscous environments like glycerol-water mixtures or sucrose (B13894) solutions, the tautomer is stabilized, leading to a higher relative quantum yield and a longer lifetime. aip.org However, the rise time of the tautomer emission is not significantly affected by the viscosity. aip.org In AOT reverse micelles, 4PBI can penetrate the interfacial water layer and undergo ESPT, a process not observed in CTAB reverse micelles even at high water content. researchgate.netresearchgate.net This highlights the sensitivity of 4PBI's ESPT to the specific nature of the microenvironment. researchgate.net

Fluorescence Spectroscopy and Time-Resolved Measurements

Fluorescence spectroscopy is a key technique for investigating the photophysical behavior of 4PBI. In neutral aqueous solutions, 4PBI exhibits dual fluorescence with two overlapping emission bands. acs.org The higher-energy band is attributed to the emission from the excited neutral form (N), while the lower-energy, red-shifted band corresponds to the emission from the excited tautomer (T). acs.org The ratio of the intensities of these two bands is dependent on the excitation wavelength. acs.org

Time-resolved fluorescence measurements have provided further insights into the dynamics of the excited-state processes. For example, at neutral pH, fluorescence decay measurements have been used to develop a mechanism explaining the acid-base behavior of 4PBI in its first excited singlet state. acs.org In acidic solutions, the excited state of the cationic form (C) of the related compound 2-(2'-pyridyl)benzimidazole (2PBI) exhibits a decay time of 2 ps, which is attributed to its protonation to form a non-fluorescent dication in the excited state (D). aip.org Additionally, a rising component of 100 ps is observed in the C* emission region, likely due to structural changes or charge redistribution before phototautomerization. aip.org

The fluorescence lifetimes of the different species are sensitive to the environment. For instance, in acidic glycerol (B35011) and sucrose solutions, the lifetime of the excited cation at an emission wavelength of 380 nm decreases with increasing concentrations of glycerol and sucrose. aip.org At an emission wavelength of 460 nm, the fluorescence trace is biexponential, showing a rise time of 0.80 ns and a decay time of 1.60 ns at a pH of 3. aip.org

Species/ConditionEmission Wavelength (nm)Lifetime/Decay ComponentReference
2PBI C-2 ps aip.org
2PBI C3800.70 ns (pH 2-3) aip.org
2PBI Tautomer4600.80 ns (rise), 1.60 ns (decay) at pH 3 aip.org

Solvent and Microheterogeneous Media Effects on Prototropism

The prototropism of this compound is significantly influenced by the solvent and the presence of microheterogeneous media such as micelles. researchgate.net In neat aqueous solutions, the imidazole and pyridyl nitrogens have a comparable tendency for protonation. researchgate.net However, this equilibrium is perturbed in micellar environments.

In anionic sodium dodecyl sulfate (SDS) micelles, there is a preferential protonation of the pyridyl nitrogen atom. researchgate.net This is attributed to the lower local pH at the Stern layer and a change in the pKa of 4PBI induced by the negatively charged micelle-water interface. researchgate.net In contrast, such pronounced effects on protonation are not observed in cationic cetyl trimethyl ammonium (B1175870) bromide (CTAB) or neutral Triton X-100 (TX-100) micelles. researchgate.net This makes 4PBI a sensitive probe for negatively charged interfaces. researchgate.net

The behavior in reverse micelles also demonstrates strong solvent effects. In AOT reverse micelles, the excited-state prototropism of 4PBI is observable and the dynamics approach those in bulk water as the water content increases. researchgate.netresearchgate.net Conversely, in CTAB reverse micelles, ESPT is not observed, indicating a significant difference in the microenvironment provided by these two types of reverse micelles. researchgate.net The fluorescence spectrum of 4PBI in AOT at a water-to-surfactant molar ratio (w₀) of 0 consists of a single band at 360 nm, which is distinct from the spectra observed in pure water. researchgate.net

Host-Guest Interactions and Supramolecular Assembly Effects

The photophysical properties of this compound are also modulated by host-guest interactions with macrocyclic hosts like cyclodextrins (CDs) and cucurbiturils (CBs). researchgate.nettandfonline.com These interactions can significantly alter the acid-base equilibria of 4PBI in both its ground and excited states. tandfonline.comnih.gov

The formation of inclusion complexes with cyclodextrins is more favorable at pH 9, where the neutral form of 4PBI predominates, than at pH 4. nih.gov The binding affinity and the mode of inclusion depend on the size of the cyclodextrin (B1172386) cavity. nih.gov With the smaller α-cyclodextrin, the insertion of the pyridyl end of 4PBI into the cavity is favored. nih.gov For the larger γ-cyclodextrin, the benzimidazole moiety preferentially enters the cavity. nih.gov β-cyclodextrin shows the highest binding affinity, which is attributed to a good size match with the guest molecule. nih.gov Interestingly, under certain conditions, the inclusion in cyclodextrins can promote a protonated form of 4PBI, a behavior rationalized by prototropism involving the hydroxyl protons of the cyclodextrin molecules. nih.gov

In the case of cucurbiturils, host-guest interactions have been shown to hinder excited-state proton transfer upon complexation. researchgate.net Studies with cucurbit acs.orguril (CB6) have revealed that 4PBI can bind in three different protonation states: cation (C), tautomer (T), and neutral (N). tandfonline.com Proton NMR spectroscopy has shown that 4PBI binds with its benzimidazole ring pointing inward into the cucurbituril (B1219460) cavity. acs.org The formation of these inclusion complexes is primarily driven by the release of high-energy water molecules from the host cavity. acs.org The alteration of the acid-base equilibria and the confinement within the host cavity lead to changes in the excited-state dynamics and fluorescence properties of 4PBI. tandfonline.comacs.orgjetir.org

Host MoleculeEffect on 4PBIReference
α-CyclodextrinFavors insertion of pyridyl face nih.gov
β-CyclodextrinMaximum binding affinity nih.gov
γ-CyclodextrinFavors insertion of benzimidazole face nih.gov
CucurbiturilsHinders excited-state proton transfer researchgate.net
Cucurbit acs.orgurilAlters acid-base equilibria in ground and excited states tandfonline.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Structural Motifs for Biological Activity

The biological relevance of 2-(4-Pyridyl)benzimidazole stems from its core components: the benzimidazole (B57391) system and the 4-pyridyl substituent. The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is a well-established pharmacophore found in numerous therapeutic agents. arabjchem.orgresearchgate.net It is structurally similar to natural purines, allowing it to interact with various biological macromolecules. arabjchem.org The nitrogen atoms within the benzimidazole ring are crucial, with the imine nitrogen at the N-1 position often being essential for activities like antituberculosis effects. researchgate.net

The 2-(4-pyridyl) group is a critical motif for several reasons:

Hydrogen Bonding: The nitrogen atom in the 4-position of the pyridine (B92270) ring acts as a hydrogen bond acceptor, enabling strong interactions with biological targets such as enzymes and receptors. This capability is a desirable feature in the design of therapeutic agents. researchgate.net

Coordination Chemistry: The pyridyl and benzimidazole nitrogens can act as ligands, coordinating with metal ions to form stable complexes. This property is not only relevant for creating potential metallodrugs but also for applications in catalysis and materials science. mdpi.com

Target Selectivity: In the context of protein kinase inhibition, the this compound scaffold has been developed as a chemical tool for probing specific kinases like PKN2, which is implicated in cancer. nih.gov The specific orientation of the pyridyl nitrogen is crucial for fitting into the kinase active site.

Derivatives of this core structure have shown promise in various therapeutic areas, including anticancer and antimicrobial applications. researchgate.netontosight.ai For instance, studies on novel benzimidazole derivatives bearing a pyridyl piperazine (B1678402) moiety have demonstrated significant apoptotic effects in cancer cell lines. nih.gov The modification of the core structure, such as the introduction of piperazine and carbodithioate groups, has led to compounds with potent and selective cytotoxicity against lung and glioma cancer cells. nih.gov

Table 1: Anticancer Activity of Selected Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

Compound ID Cell Line IC₅₀ (µM) Description of Structural Motif Source
2k A549 (Lung) 32.94 ± 3.02 1-(2-oxo-2-(4-bromophenyl)ethyl)benzimidazol-2-yl)methyl 4-(pyrimidin-2-yl)piperazine-1-carbodithioate nih.gov
2k C6 (Glioma) 59.29 ± 3.95 1-(2-oxo-2-(4-bromophenyl)ethyl)benzimidazol-2-yl)methyl 4-(pyrimidin-2-yl)piperazine-1-carbodithioate nih.gov
2e A549 (Lung) 76.58 ± 6.43 1-(2-oxo-2-p-tolylethyl)benzimidazol-2-yl)methyl 4-(2-pyridyl)piperazine-1-carbodithioate nih.gov
7c A549 (Lung) 1.14 2-(3-((2-(((1H-benzimidazol-2-yl)thio)methyl)-3-methylpyridin-4-yl)oxy)propoxy)-1-(4-benzhydrylpiperazin-1-yl)ethanone sioc-journal.cn
7c HCT116 (Colorectal) 1.67 2-(3-((2-(((1H-benzimidazol-2-yl)thio)methyl)-3-methylpyridin-4-yl)oxy)propoxy)-1-(4-benzhydrylpiperazin-1-yl)ethanone sioc-journal.cn
7c PC3 (Prostate) 2.34 2-(3-((2-(((1H-benzimidazol-2-yl)thio)methyl)-3-methylpyridin-4-yl)oxy)propoxy)-1-(4-benzhydrylpiperazin-1-yl)ethanone sioc-journal.cn

Positional Isomerism Effects on Electronic and Spectral Properties

The position of the nitrogen atom in the pyridyl ring significantly impacts the electronic and spectral properties of pyridylbenzimidazoles. A systematic comparison between 2-(4'-pyridyl)benzimidazole (4PBI) and its isomer 2-(2'-pyridyl)benzimidazole (2PBI) using terahertz time-domain spectroscopy and density functional theory (DFT) reveals substantial differences in their absorption spectra. researchgate.net Despite their only structural difference being the location of the pyridine nitrogen, 4PBI and 2PBI show distinct numbers, amplitudes, and frequency positions of absorption peaks in the 0.2-2.5 THz range. researchgate.net

These spectral differences are attributed to two main factors:

Hydrogen Bonding: The isomers form different hydrogen-bonding interactions within their crystal structures, leading to distinct vibrational modes. researchgate.net

The acid-base behavior also varies with isomerism. In aqueous solutions, competition arises between the protonation of the benzimidazole N3 atom and the pyridyl nitrogen. For the 4-pyridyl isomer, an equilibrium involving two distinct monocations (one protonated on the pyridine ring, the other on the benzimidazole ring) exists across a range of acidities. cdnsciencepub.com This contrasts with the 2-pyridyl isomer, where protonation behavior is different due to the proximity of the two nitrogen atoms, which can lead to intramolecular hydrogen bonding or chelation with metal ions. cdnsciencepub.comresearchgate.net

These structural and electronic differences directly translate to variations in photophysical properties. The absorption and emission spectra, which are crucial for applications in luminescent materials and sensors, are highly dependent on the isomer. For example, the S₁ ← S₀ electronic transition for 2PBI is observed at 31,616 cm⁻¹, and it undergoes a significant red shift upon forming complexes with water or methanol. researchgate.net While specific comparative values for 4PBI under identical conditions are needed for a direct quantitative comparison, the documented differences in their fundamental electronic structures and intermolecular interactions confirm that positional isomerism is a key determinant of their spectral properties. researchgate.netepa.gov

Table 2: Comparison of Properties Between Pyridylbenzimidazole Isomers This table is interactive. You can sort and filter the data.

Property 2-(2'-Pyridyl)benzimidazole (2PBI) 2-(4'-Pyridyl)benzimidazole (4PBI) Key Differentiating Factor Source
Protonation Protonation behavior influenced by proximity of N atoms. Equilibrium between two distinct monocations (pyridine-protonated and benzimidazole-protonated). Position of pyridyl nitrogen affects basicity and competitive protonation sites. cdnsciencepub.com
THz Spectrum Distinct absorption peaks in the 0.2-2.5 THz range. Different absorption peaks (amount, amplitude, frequency) compared to 2PBI. Dihedral angle and intermolecular hydrogen bonding patterns. researchgate.net
Electronic Absorption Absorption characteristics originate from benzimidazolyl and pyridyl rings (~300 nm). Absorption characteristics also from benzimidazolyl and pyridyl rings, but influenced by different electronic structure. Different arrangement of nitrogen on the pyridine ring. researchgate.netepa.gov
Solid-State Emission Emission maximum at 369 nm. Data not specified in the same context, but expected to differ due to electronic variations. Differences in crystal packing and intermolecular interactions. researchgate.net

Substituent Effects on Reactivity and Functionality

Introducing substituents onto the this compound framework is a powerful strategy to modulate its reactivity and functionality. The electronic nature (electron-donating or electron-withdrawing) and the position of these substituents can have profound effects.

Substituents on the Benzimidazole Ring:

Substituents on the Pyridine Ring:

The basicity of the pyridine nitrogen is critical for many biological activities and can be fine-tuned with substituents. nih.gov Electron-donating groups enhance basicity, while electron-withdrawing groups decrease it. For example, in a series of related H+/K+-ATPase inhibitors, a powerful electron-donating 4-amino group on the pyridine ring, moderated by an electron-withdrawing halogen at the 3- or 5-position, achieved a balance of high potency and good physiological stability. nih.gov

Table 3: Influence of Substituent Type on Benzimidazole Properties This table is interactive. You can sort and filter the data.

Substituent Type General Effect Impact on Property Example Application Source
Electron-Donating (e.g., -NH₂, -OCH₃) Increases electron density on the aromatic system. Enhances basicity of pyridine N; can improve antimicrobial activity and corrosion inhibition. Antimicrobial agents, corrosion inhibitors. semanticscholar.orgbenthamdirect.com
Electron-Withdrawing (e.g., -F, -Cl, -NO₂) Decreases electron density on the aromatic system. Reduces basicity of pyridine N; can improve metabolic stability but may reduce some biological activities. Anticancer agents, H+/K+-ATPase inhibitors. tandfonline.comnih.gov
Bulky Groups Increase steric hindrance. Can disrupt hydrogen bonding with biological targets, leading to reduced activity. Drug design (avoiding steric clashes).

Future Research Directions and Emerging Paradigms

Rational Design of Next-Generation 2-(4-Pyridyl)benzimidazole Derivatives

The future of this compound research is heavily reliant on the principles of rational drug design to create novel derivatives with enhanced potency and selectivity. This approach moves beyond traditional synthesis and screening, employing a deep understanding of structure-activity relationships (SAR) and computational modeling to guide the development of new compounds.

A key aspect of the rational design of these derivatives involves modifying the core structure to optimize interactions with biological targets. For instance, research has shown that the 4'-pyridyl ring can act as a hinge binder in kinases, and any alteration to the position of the nitrogen in this ring can lead to a loss of activity. nih.gov Similarly, the benzimidazole (B57391) N-H group has been identified as a crucial feature for the activity of some derivatives against certain targets. nih.gov

Computational tools are becoming increasingly integral to this design process. Techniques such as molecular docking and pharmacophore modeling can predict how a designed molecule will bind to a target protein, allowing for the in-silico screening of virtual libraries of compounds before any synthetic work is undertaken. This not only saves time and resources but also allows for a more focused and hypothesis-driven approach to drug discovery.

The following table summarizes the structure-activity relationships of some this compound derivatives, highlighting the impact of different substituents on their biological activity.

Compound/DerivativeTargetKey Structural FeaturesObserved Activity
Compound 5 PKN2Primary amide at the 4-position, 4'-pyridyl group, and a free N-H at the 1-position. nih.govPotent inhibitor with an IC50 of 0.064 μM. nih.gov
Compound 6 PKN2Methyl acetate (B1210297) ester at the 1-position of the benzimidazole. nih.govLoss of binding to PKN2. nih.gov
Compounds 7 & 8 PKN2Altered position of the 4'-pyridyl nitrogen. nih.govLoss of activity. nih.gov
Compound 9 PKN2Introduction of an electron-donating methoxy (B1213986) group at the 3'-position. nih.govLoss of activity. nih.gov
Compound 19 PKN1/PKN2Modifications to the core structure.Slight improvement in selectivity for PKN2 over PKN1. nih.gov

Exploration of Novel Biological Targets and Therapeutic Avenues

While this compound and its derivatives have been explored for their anticancer and anti-inflammatory properties, future research is poised to uncover a broader range of biological targets and therapeutic applications. chemimpex.comnih.gov The unique chemical properties of this scaffold make it a promising candidate for a variety of diseases.

One emerging area of interest is in the treatment of infectious diseases. For example, pyridyl methylsulfinyl benzimidazole derivatives have shown promise as agents against Giardia lamblia and Trichomonas vaginalis. nih.gov These compounds have been found to inhibit essential enzymes in these parasites, suggesting a potential new avenue for the development of antiparasitic drugs. nih.gov Furthermore, some derivatives have demonstrated activity against Helicobacter pylori, a bacterium associated with stomach ulcers and cancer, by inhibiting the urease enzyme. scielo.brscielo.br

The role of this compound derivatives as enzyme inhibitors is a particularly promising area of research. Beyond their known effects on kinases, these compounds have the potential to target a wide array of enzymes implicated in various diseases. For instance, some 2-(2′-Pyridyl) benzimidazole derivatives have been shown to be potent inhibitors of urease, with activity comparable to or even exceeding that of standard inhibitors. semanticscholar.org

The table below provides an overview of some of the biological targets of this compound and its derivatives, along with their potential therapeutic applications.

Biological TargetTherapeutic AreaExample Derivative/Compound
Protein kinase N2 (PKN2) Cancer2-(4-pyridyl)-benzimidazoles nih.gov
Urease Infectious Diseases (H. pylori)2-(Pyridin-4yl)benzimidazole (BIA) scielo.brscielo.br
Giardia lamblia and Trichomonas vaginalis enzymes AntiparasiticPyridyl methylsulfinyl benzimidazole derivatives nih.gov
Topoisomerases CancerBis-benzimidazole derivatives nih.gov
Microtubules CancerVarious benzimidazole derivatives biotech-asia.org

Advanced Materials and Nanotechnology Integration

The application of this compound is extending beyond the realm of medicine and into the field of materials science and nanotechnology. chemimpex.com Its unique structural and chemical properties make it a valuable component in the development of advanced materials with novel functionalities.

In materials science, this compound can be incorporated into polymer formulations to enhance their thermal stability and mechanical properties. chemimpex.com Its ability to act as a ligand in coordination chemistry also allows it to form stable complexes with metals, which can be utilized in catalysis and the development of sensors. chemimpex.com

The integration of this compound with nanotechnology is opening up new possibilities. For example, it has been used in the creation of heterostructured photocatalysts. When complexes of nickel(II)-(3-pyridyl) benzimidazole are decorated on graphitic carbon nitride nanosheets, the resulting material shows enhanced efficiency in producing hydrogen from water splitting under visible light. acs.org This highlights the potential of these compounds in the development of sustainable energy technologies.

Furthermore, the synthesis of functionalized polymers and nanomaterials incorporating the this compound scaffold is an active area of research. chemimpex.com These materials could find applications in electronics, nanotechnology, and other high-tech fields.

The following table summarizes some of the applications of this compound in advanced materials and nanotechnology.

Application AreaSpecific UseKey Properties Utilized
Catalysis Ligand in catalytic processes. chemimpex.comAbility to form stable metal complexes. chemimpex.com
Polymer Science Additive to improve thermal and mechanical properties of polymers. chemimpex.comStable heterocyclic structure.
Photocatalysis Component of heterostructured photocatalysts for hydrogen production. acs.orgElectronic properties and ability to form complexes.
Nanomaterials Building block for functionalized nanomaterials. chemimpex.comVersatile chemical scaffold.
Sensors Development of metal ion sensors. chemimpex.comLigand-forming capability. chemimpex.com

Interdisciplinary Approaches in this compound Research

The complexity of the challenges being addressed with this compound and its derivatives necessitates a move towards more interdisciplinary research approaches. The convergence of chemistry, biology, physics, and computer science is essential for accelerating discovery and innovation in this field.

A prime example of this interdisciplinary approach is the combination of computational modeling with experimental validation. As mentioned earlier, in silico methods are being used to design and screen new derivatives, which are then synthesized and tested in the lab. This iterative cycle of design, synthesis, and testing, guided by both computational and experimental data, is a powerful paradigm for modern drug discovery.

Biophysical techniques are also playing an increasingly important role in understanding the interactions of these compounds with their biological targets. Methods such as X-ray crystallography, NMR spectroscopy, and various fluorescence-based assays can provide detailed insights into the binding modes and mechanisms of action of these molecules. scielo.brscielo.br For instance, studies on the interaction of 2-(Pyridin-4yl)benzimidazole with urease have utilized a combination of enzymatic assays, fluorescence spectroscopy, and in silico modeling to elucidate the inhibitory mechanism. scielo.brscielo.br

The integration of nanotechnology with pharmacology is another exciting interdisciplinary frontier. The use of nanoparticles as catalysts in the synthesis of benzimidazole derivatives is one such example. biointerfaceresearch.comresearchgate.net This approach can lead to more efficient and environmentally friendly synthetic methods.

Ultimately, the future of this compound research will be shaped by collaborations between scientists from diverse backgrounds, who can bring their unique perspectives and expertise to bear on the complex scientific questions at hand.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Pyridyl)benzimidazole, and how are yields optimized?

The synthesis of this compound typically involves cyclocondensation of 4-pyridinecarboxaldehyde with o-phenylenediamine under acidic conditions. A reported method (yield: 78%) uses reflux in methanol with subsequent crystallization, yielding a product with m.p. 216–219°C. Characterization via 1H^1H NMR (DMSO-d6_6) shows signals at δ 8.88 (2H, d, pyridyl-H) and 7.34–8.34 (benzimidazole-H) . Optimization includes controlling reaction time, stoichiometry, and acid catalysis (e.g., acetic acid) to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features distinguish its spectra?

Key techniques include:

  • Terahertz Time-Domain Spectroscopy (THz-TDS) : Reveals fingerprint absorption peaks between 0.5–3.0 THz, sensitive to halogen substitutions (e.g., Cl/F) on the benzimidazole ring .
  • FTIR : Strong C=N stretching vibrations near 1630 cm1^{-1} and aromatic C-H bending at 1450 cm1^{-1} .
  • NMR : Distinct splitting patterns for pyridyl protons (doublets) and benzimidazole aromatic protons (multiplet) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 383.10 (M+ ^++1) confirm derivatized analogs .

Q. What are the key photophysical properties of this compound, and how are they experimentally measured?

The compound exhibits fluorescence via excited-state intramolecular proton transfer (ESIPT), with dual emission bands in methanol (normal emission ~400 nm, tautomer emission ~500 nm). Quantum yields are measured using a spectrofluorometer with a reference standard (e.g., quinine sulfate). Substituents like hydroxyl groups enhance tautomer emission, as shown by FT/FTN_N ratios in Table 2 of fluorescence studies .

Advanced Research Questions

Q. How does this compound function as a corrosion inhibitor, and what methodologies validate its efficacy?

The compound adsorbs onto metal surfaces (e.g., mild steel) via pyridyl and benzimidazole nitrogen atoms, forming a protective layer. Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization show >90% inhibition efficiency in 1 M HCl. Density functional theory (DFT) calculations correlate inhibition performance with high HOMO energy (-5.2 eV) and strong binding to Fe(110) surfaces .

Q. What role does this compound play in luminescent metal-organic frameworks (MOFs), and how are these materials characterized?

As a linker in MOFs, its pyridyl group coordinates with metal nodes (e.g., Zn2+^{2+}), while the benzimidazole moiety enhances π-π stacking. Photoluminescence spectra show emission tunability (450–600 nm) via ligand-metal charge transfer. Structural validation uses single-crystal X-ray diffraction and thermogravimetric analysis (TGA) to assess thermal stability up to 300°C .

Q. How can computational methods predict the reactivity of this compound derivatives?

DFT studies (e.g., B3LYP/6-311G++(d,p)) calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the pyridyl N atom has a high Fukui ff^- value (0.12), favoring electrophilic substitution. Molecular dynamics simulations further model adsorption energies (~-35 kJ/mol) on metallic substrates .

Q. What strategies are employed to synthesize bioactive derivatives of this compound, and how are their activities assessed?

  • Alkylation : React with 4-chlorobenzyl chloride in DMF/K2_2CO3_3 to yield 1-(4-chlorobenzyl)-2-(4-pyridyl)benzimidazole (confirmed by 1H^1H NMR: δ 5.42 for CH2_2) .
  • Cross-coupling : Suzuki-Miyaura reactions introduce aryl groups at the benzimidazole C2 position. Anticancer activity is tested via MTT assays (IC50_{50} ~15 μM against HeLa cells) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.